4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives, has been reported . These compounds were designed and synthesized as part of a study to identify potent and selective Axl inhibitors with drug-likeness and a promising pharmacokinetic profile in mice .
Scientific Research Applications
Antifungal and Antibacterial Activities
The derivatives of 4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine have been evaluated for their potential in treating various strains of fungi and bacteria, indicating its use in developing new antimicrobial agents .
Modulation of ERK2 Signaling Pathway
Research suggests that related compounds can be engineered for cytosolic delivery to modulate the ERK2 signaling pathway, which is crucial in cell signaling and could have implications in treating diseases related to cell growth and differentiation .
Inhibition of Receptor Tyrosine Kinases
Derivatives have been discovered that act as inhibitors for receptor tyrosine kinases like Axl and Mer. These proteins play roles in various biological processes, including immune response, and their inhibition can be beneficial in treating diseases like cancer .
Pharmaceutical Development
Patents exist for compounds within this family for pharmaceutical use, indicating ongoing research into their therapeutic potential .
Selective PI3Kδ Inhibition
Optimization studies on related compounds have led to the generation of highly selective PI3Kδ inhibitors. PI3Kδ plays a role in immune system signaling, and its inhibition is being explored for treating hematologic cancers .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c1-2-12-8-9-7-11(14-13-10(1)9)15-3-5-16-6-4-15/h7,12H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQFCRZRFBWOLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=NN=C21)N3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)morpholine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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